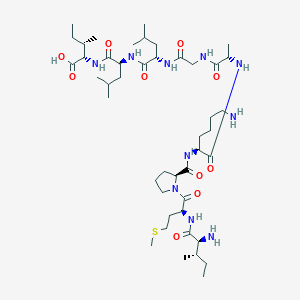
Mage-A3 (195-203)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mage-A3 (195-203) is a peptide derived from the melanoma antigen gene A3 (MAGE-A3). This peptide is recognized by human leukocyte antigen (HLA)-A24 molecules and is known for its high binding affinity to major histocompatibility complex (MHC) molecules . Mage-A3 belongs to the cancer-testis antigen family, which is expressed in various tumors but not in normal tissues, making it a promising target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mage-A3 (195-203) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Mage-A3 (195-203) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions
Mage-A3 (195-203) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitution during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT).
Major Products Formed
The major product formed from these reactions is the Mage-A3 (195-203) peptide itself. Side products may include truncated peptides or peptides with incorrect sequences, which are typically removed during purification .
Scientific Research Applications
Mage-A3 (195-203) has several applications in scientific research:
Cancer Immunotherapy: Used as a target for T cell receptor (TCR) engineering to enhance the immune response against tumors.
Diagnostic Marker: Employed in detecting specific immune responses in cancer patients.
Vaccine Development: Investigated as a component of cancer vaccines to stimulate an immune response against tumors.
Basic Research: Utilized in studies to understand the role of cancer-testis antigens in tumor biology.
Mechanism of Action
Mage-A3 (195-203) exerts its effects by being presented on the surface of tumor cells by HLA-A24 molecules. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the tumor cells for destruction. The peptide binds to the T cell receptor (TCR) on CTLs, triggering an immune response that leads to the elimination of the tumor cells .
Comparison with Similar Compounds
Similar Compounds
Mage-A1 (168-176): Another peptide from the MAGE family with similar immunogenic properties.
Mage-A4 (230-239): Known for its role in cancer immunotherapy.
Mage-C2 (336-344): Another cancer-testis antigen peptide used in immunotherapy research.
Uniqueness
Mage-A3 (195-203) is unique due to its high binding affinity to HLA-A24 molecules and its specific expression in various tumors. This specificity makes it an attractive target for cancer immunotherapy, as it minimizes the risk of targeting normal tissues .
Properties
Molecular Formula |
C45H82N10O10S |
|---|---|
Molecular Weight |
955.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-,34-,36-,37-/m0/s1 |
InChI Key |
OEJFMRDFTZRTQP-BXIWJQILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



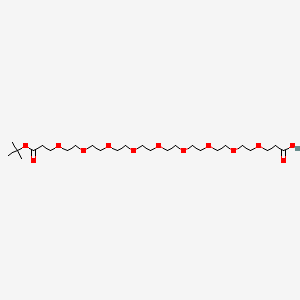

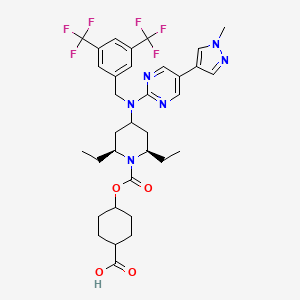


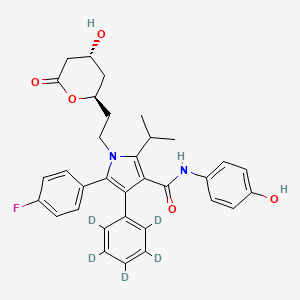
![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

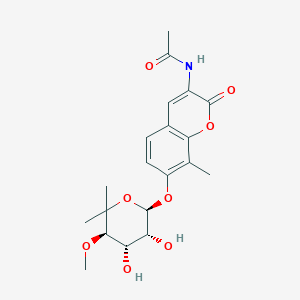
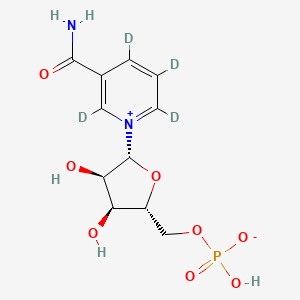
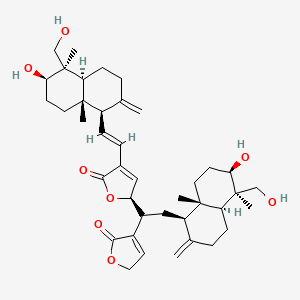
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

